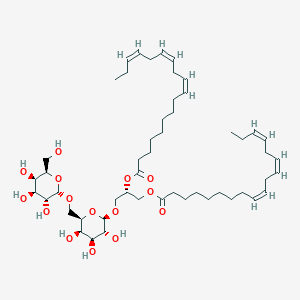
Dgdg
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Digalactosyldiacylglycerol (DGDG) is a neutral glycolipid predominantly found in the photosynthetic membranes of plants, eukaryotic algae, and cyanobacteria . It consists of two galactose residues bound to the glycerol backbone at the sn-3 position, forming a hydrophilic head group, while the sn-1 and sn-2 positions are esterified with two acyl chains . This compound plays a crucial role in the structural integrity and function of thylakoid membranes, which are essential for photosynthesis .
准备方法
Synthetic Routes and Reaction Conditions
DGDG is synthesized in the plastid envelope from monogalactosyldiacylglycerol (MGDG) by the action of this compound synthases . The primary pathway involves two main steps:
- Transfer of galactose from UDP-galactose to the sn-3 position of diacylglycerol (DAG), forming MGDG.
- Galactosylation of MGDG by this compound synthase using UDP-galactose as the sugar donor, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves extraction from plant tissues, particularly from photosynthetic organisms like higher plants and algae . The extraction process often employs a mixture of organic solvents such as chloroform, isopropanol, methanol, and water to efficiently isolate lipids, including this compound .
化学反应分析
Types of Reactions
DGDG undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: Enzymatic or chemical hydrolysis of this compound can yield free fatty acids and galactose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic conditions, as well as specific enzymes like lipases, can facilitate the hydrolysis of this compound.
Major Products
Oxidation: Hydroperoxides and other oxidized lipid species.
Hydrolysis: Free fatty acids and galactose.
科学研究应用
DGDG has a wide range of scientific research applications:
作用机制
DGDG exerts its effects primarily through its role in the structural organization of thylakoid membranes. It is involved in the assembly and stabilization of photosynthetic protein complexes, which are crucial for efficient light capture and energy conversion during photosynthesis . Additionally, this compound and its derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .
相似化合物的比较
Similar Compounds
Monogalactosyldiacylglycerol (MGDG): Another major galactolipid in thylakoid membranes, differing from DGDG by having only one galactose residue.
Sulfoquinovosyldiacylglycerol (SQDG): A sulfolipid found in thylakoid membranes, containing a sulfoquinovose head group instead of galactose.
Uniqueness of this compound
This compound is unique due to its dual galactose residues, which contribute to its distinct structural and functional properties in thylakoid membranes. This dual galactose structure is essential for the optimal organization and function of photosynthetic complexes, distinguishing this compound from other similar glycolipids .
属性
分子式 |
C51H84O15 |
|---|---|
分子量 |
937.2 g/mol |
IUPAC 名称 |
[(2S)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C51H84O15/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(53)61-36-39(64-43(54)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-62-50-49(60)47(58)45(56)41(66-50)38-63-51-48(59)46(57)44(55)40(35-52)65-51/h5-8,11-14,17-20,39-41,44-52,55-60H,3-4,9-10,15-16,21-38H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-/t39-,40-,41-,44+,45+,46+,47+,48-,49-,50-,51+/m1/s1 |
InChI 键 |
KDYAPQVYJXUQNY-OPHDRXFHSA-N |
手性 SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
规范 SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCC=CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


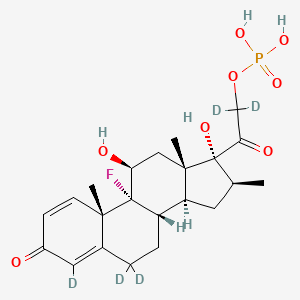
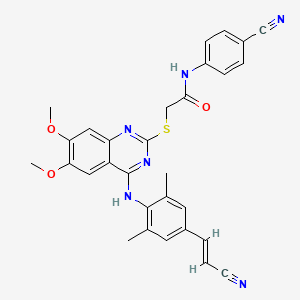
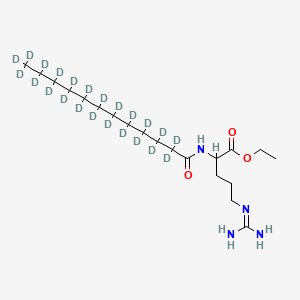
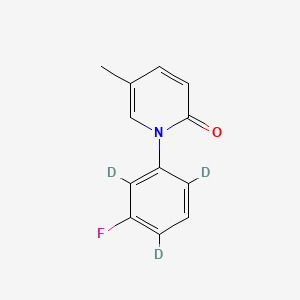
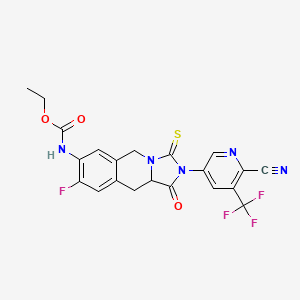
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
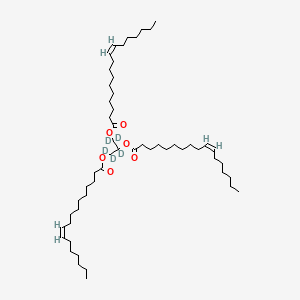
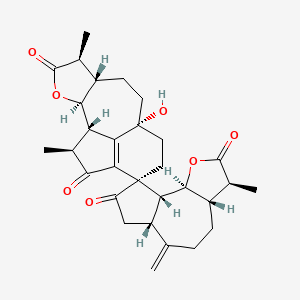
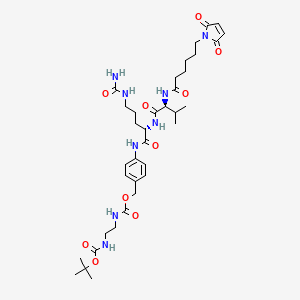
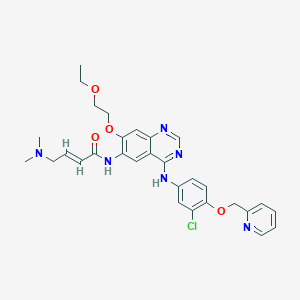
![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)
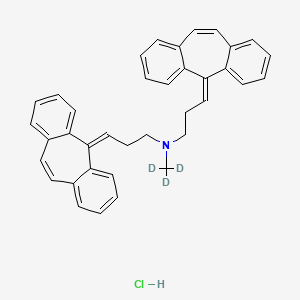
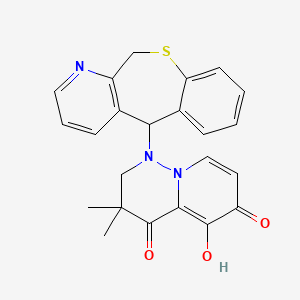
![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
